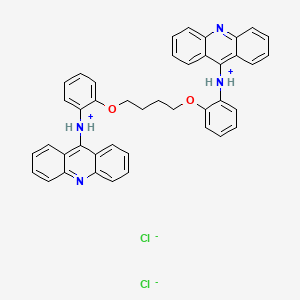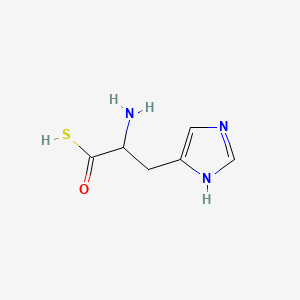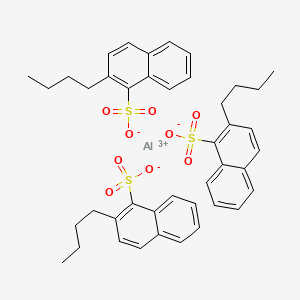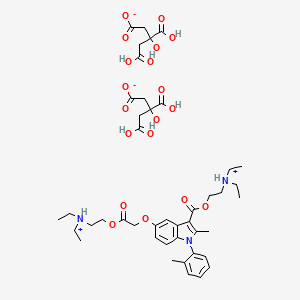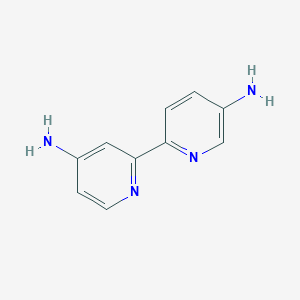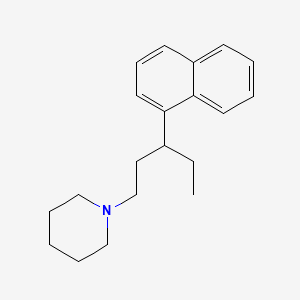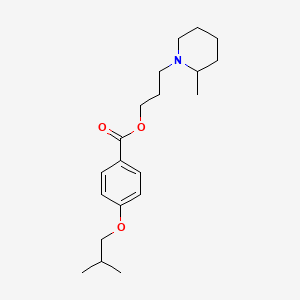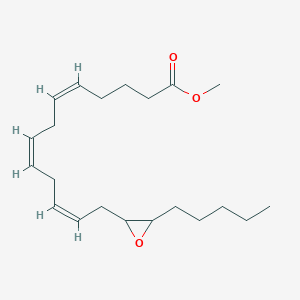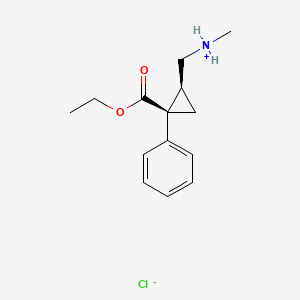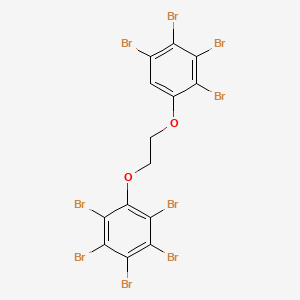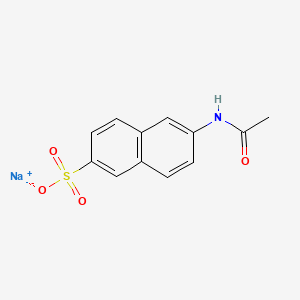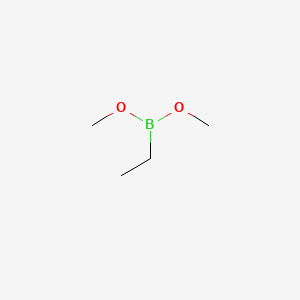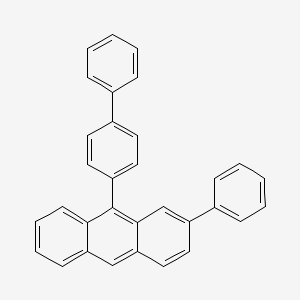
9-(1,1'-Biphenyl)-4-yl-2-phenyl-anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene and its derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of an anthracene core substituted with biphenyl and phenyl groups, which can significantly influence its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands such as triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in chloroform, HNO3 in sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological processes and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of OLEDs, organic photovoltaics, and other electronic devices
Mécanisme D'action
The mechanism of action of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence or phosphorescence. These properties make it useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion systems.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties due to methyl substitution.
Uniqueness
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of both biphenyl and phenyl groups can enhance its stability and fluorescence efficiency compared to other anthracene derivatives .
Propriétés
Formule moléculaire |
C32H22 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-phenyl-9-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C32H22/c1-3-9-23(10-4-1)25-15-17-26(18-16-25)32-30-14-8-7-13-28(30)21-29-20-19-27(22-31(29)32)24-11-5-2-6-12-24/h1-22H |
Clé InChI |
GWGPRSNTMPRTRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



